
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C₉H₁₂O₅. It is a derivative of cyclopentane, featuring two ester groups and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate can be synthesized through several methods. One common route involves the reaction of cyclopentanone with dimethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Produces trans-4-oxocyclopentane-1,2-dicarboxylic acid.
Reduction: Yields dimethyl trans-4-hydroxycyclopentane-1,2-dicarboxylate.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ketone and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-oxocyclopentane-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of substituents.
Dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate: A reduced form with a hydroxyl group instead of a ketone.
Dimethyl 4-aminocyclopentane-1,2-dicarboxylate: A substituted derivative with an amino group.
Uniqueness
Dimethyl trans-4-oxocyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its cis isomer or other derivatives.
Propriétés
Formule moléculaire |
C18H24O10 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
dimethyl 4-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/2C9H12O5/c2*1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h2*6-7H,3-4H2,1-2H3 |
Clé InChI |
ZDCFBEGGPCRVHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(=O)CC1C(=O)OC.COC(=O)C1CC(=O)CC1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
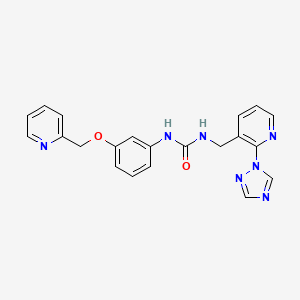


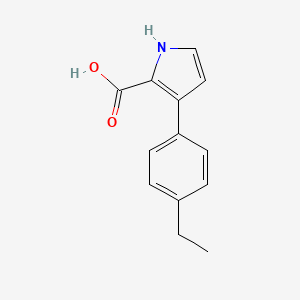


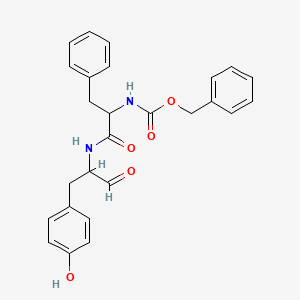

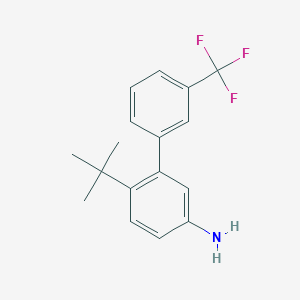
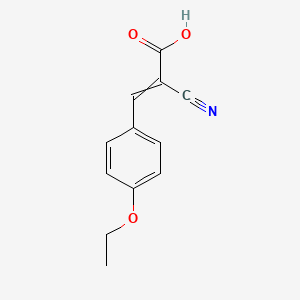
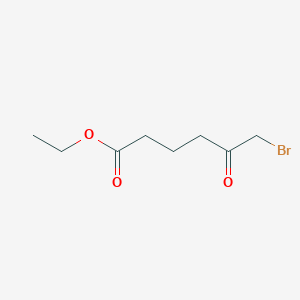
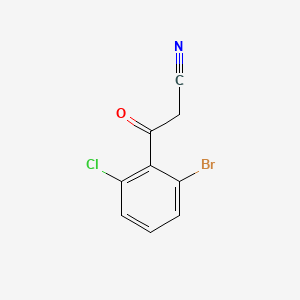
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
